![molecular formula C25H23N5O4 B2489114 ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896291-85-3](/img/no-structure.png)

ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

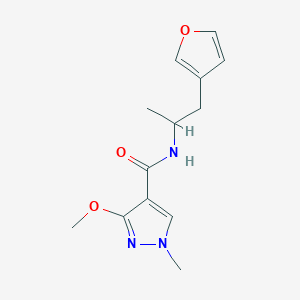

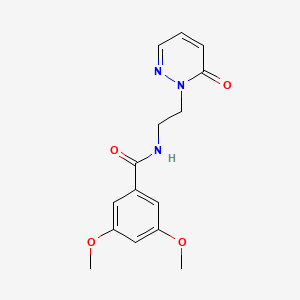

Ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Ionic Liquid-Based Technologies

Ethyl-based compounds like ethyl acetate have shown potential in ionic liquid-based technologies, primarily due to their ability to dissolve various biopolymers like cellulose and chitin. The compound 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) has garnered attention for its relatively safe profile in industrial applications, albeit comprehensive toxicity and environmental impact assessments are advocated before large-scale utilization (Ostadjoo et al., 2018).

2. Process Intensification in Chemical Production

Ethyl acetate is extensively utilized in industries as a solvent for various products. Process intensification techniques like Reactive distillation and microwave reactive distillation have been explored for ethyl acetate production, promising energy savings, and economic efficiency. These methods could potentially be applied to the synthesis and processing of ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (Patil & Gnanasundaram, 2020).

3. Antioxidant Capacity Assessment

The assessment of antioxidant capacity is crucial in various scientific domains. Ethyl-based compounds have been part of studies involving ABTS/potassium persulfate decolorization assays, indicating their potential role in the measurement of antioxidant capacity. Further exploration in the context of this compound could provide valuable insights (Ilyasov et al., 2020).

4. Chemical Communication Studies

Compounds like ethyl oleate have been identified as key players in chemical communication, especially in the context of honeybees. These findings can serve as a foundational step for further research into the role of similar ethyl-based compounds in chemical communication and their potential applications (Trhlin & Rajchard, 2018).

5. Biodegradation and Environmental Fate

Understanding the biodegradation and environmental fate of ethyl-based compounds like ethyl tert-butyl ether (ETBE) is crucial. Studies have shown that these compounds undergo aerobic biodegradation and could influence the environmental fate of similar compounds, including this compound (Thornton et al., 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-amino-6-phenylpurine with 2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid, followed by esterification with ethyl chloroacetate." "Starting Materials": [ "2-amino-6-phenylpurine", "2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with 2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate 8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)-2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid.", "Step 2: Esterification of the intermediate with ethyl chloroacetate in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product 'ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate'." ] } | |

CAS-Nummer |

896291-85-3 |

Molekularformel |

C25H23N5O4 |

Molekulargewicht |

457.49 |

IUPAC-Name |

ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C25H23N5O4/c1-4-34-20(31)15-29-23(32)21-22(27(3)25(29)33)26-24-28(21)14-19(17-10-6-5-7-11-17)30(24)18-12-8-9-16(2)13-18/h5-14H,4,15H2,1-3H3 |

InChI-Schlüssel |

GELXCHBRKRTTJQ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-nitrophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2489033.png)

![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)

![(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2489042.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2489044.png)

![N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2489051.png)